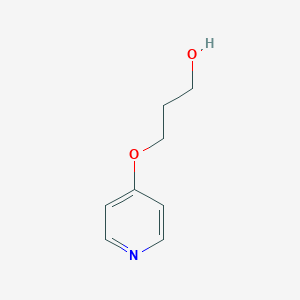

3-(PYRIDIN-4-YLOXY)PROPAN-1-OL

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyridin-4-yloxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWIOFLZKFTSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Pyridin-4-yl)propan-1-ol: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature

An initial survey of chemical literature and databases reveals a common point of ambiguity regarding the nomenclature of propanol-substituted pyridines. The query "3-(PYRIDIN-4-YLOXY)PROPAN-1-OL" suggests a chemical structure featuring an ether linkage between the pyridine ring and the propanol moiety. However, this specific ether is not widely documented. In contrast, the isomeric compound 3-(Pyridin-4-yl)propan-1-ol , where the propyl chain is directly bonded to the pyridine ring, is a well-characterized and commercially available reagent. This guide will focus on the latter, providing a comprehensive overview of its chemical identity, properties, synthesis, and applications, which are of significant interest to the scientific community.

Part 1: Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-pyridin-4-ylpropan-1-ol [1]. Due to its prevalence in research and commerce, it is also known by several synonyms, which are crucial to recognize when searching databases and literature.

| Identifier Type | Value | Source |

| IUPAC Name | 3-pyridin-4-ylpropan-1-ol | PubChem[1] |

| CAS Number | 2629-72-3 | PubChem[1] |

| Molecular Formula | C8H11NO | PubChem[1] |

| Common Synonyms | 4-Pyridinepropanol | PubChem[1] |

| 4-(3-Hydroxypropyl)pyridine | PubChem[1] | |

| 3-(4-Pyridyl)-1-propanol | LookChem[2] | |

| EINECS | 220-107-8 | LookChem[2] |

It is imperative to distinguish this compound from its isomers, such as 3-pyridin-3-ylpropan-1-ol (CAS: 2859-67-8), as their chemical and physical properties, as well as their reactivity, can differ significantly[3][4][5][6].

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Pyridin-4-yl)propan-1-ol is presented below. These parameters are critical for experimental design, particularly in determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Melting Point | 35-39 °C (lit.) | LookChem[2] |

| Boiling Point | 289 °C (lit.) | LookChem[2] |

| Density | 1.061 g/mL at 25 °C (lit.) | LookChem[2] |

| Flash Point | >230 °F | LookChem[2] |

Part 2: Synthesis and Methodologies

The synthesis of 3-(pyridin-4-yl)propan-1-ol is a fundamental process for its application in further chemical transformations. While commercially available, understanding its synthesis provides insights into potential impurities and alternative derivatization strategies. A common synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of 3-(pyridin-4-yl)propan-1-ol from a pyridine-4-carboxaldehyde precursor. This multi-step process is a common strategy in organic synthesis.

Caption: Generalized synthetic workflow for 3-(pyridin-4-yl)propan-1-ol.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, non-exhaustive protocol based on standard organic chemistry principles. Note: All procedures should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Step 1: Wittig-Horner-Emmons Reaction

-

To a solution of sodium ethoxide in anhydrous ethanol, add diethyl phosphonoacetate dropwise at 0 °C.

-

After stirring for 30 minutes, add pyridine-4-carboxaldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(pyridin-4-yl)acrylate.

Step 2: Catalytic Hydrogenation

-

Dissolve the crude ethyl 3-(pyridin-4-yl)acrylate in ethanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 3-(pyridin-4-yl)propanoate.

Step 3: Reduction to the Alcohol

-

Prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add a solution of ethyl 3-(pyridin-4-yl)propanoate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure 3-(pyridin-4-yl)propan-1-ol.

Part 3: Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a flexible propanol side chain in 3-(pyridin-4-yl)propan-1-ol makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

3-(Pyridin-4-yl)propan-1-ol serves as a key intermediate in the synthesis of a variety of compounds. Its hydroxyl group can be readily functionalized to introduce other chemical moieties, and the pyridine ring can participate in various coupling reactions.

One notable application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been investigated as potential Raf kinase inhibitors for cancer therapy. In such syntheses, the propanol side chain can be modified and incorporated into the final molecule.

Potential in Kinase Inhibitor Scaffolds

The pyridine ring is a well-established hinge-binding motif for many protein kinases. The 3-(pyridin-4-yl)propan-1-ol scaffold can be elaborated to create potent and selective kinase inhibitors. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promise as anti-leukemic agents and topoisomerase IIα inhibitors[7][8]. The propanol side chain can be used to introduce substituents that occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.

Use in the Development of Other Biologically Active Molecules

The versatility of the 3-(pyridin-4-yl)propan-1-ol structure allows for its incorporation into a wide range of molecular architectures. Pyridinone derivatives, for example, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[9]. The synthesis of such compounds can utilize pyridine-containing starting materials like 3-(pyridin-4-yl)propan-1-ol.

The following diagram illustrates the logical relationship of 3-(pyridin-4-yl)propan-1-ol as a building block in the development of potential therapeutics.

Caption: Role of 3-(Pyridin-4-yl)propan-1-ol as a versatile building block.

Part 4: Safety and Handling

According to aggregated GHS information, 3-(pyridin-4-yl)propan-1-ol is classified as causing skin and serious eye irritation[1]. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

3-(Pyridin-4-yl)propan-1-ol is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity make it an important starting material for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. A clear understanding of its nomenclature, properties, and safe handling is paramount for its effective use in research and development.

References

-

PubChem. 4-Pyridinepropanol. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Pyridinepropanol. National Center for Biotechnology Information. [Link]

-

NIST. 3-Pyridinepropanol. NIST Chemistry WebBook. [Link]

-

LookChem. 4-Pyridinepropanol. [Link]

-

Oakwood Chemical. 3-(Pyridin-4-yl)propan-1-ol. [Link]

- Google Patents. 4-(imidazo[1,2-a]pyridin-3-yl)

-

PubChemLite. 3-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride. [Link]

-

The Good Scents Company. 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one. [Link]

-

Chemdad. 3-Pyridinepropanol. [Link]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

- Google Patents. Pyrazole [3, 4-b] pyridine raf inhibitors.

-

ResearchGate. Synthesis of 3-(pyridin-4-yl)-[1][3][10]triazolo[4,3-a]pyridine... [Link]

-

MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

Hoffman Fine Chemicals. 3-(Pyridin-4-yl)propan-1-amine. [Link]

-

PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

-

ResearchGate. (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

Sources

- 1. 4-Pyridinepropanol | C8H11NO | CID 72923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2629-72-3,4-Pyridinepropanol | lookchem [lookchem.com]

- 3. 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pyridinepropanol [webbook.nist.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Pyridinepropanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 10. 2629-72-3|3-(Pyridin-4-yl)propan-1-ol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Pyridin-4-yloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-4-yloxy)propan-1-ol is a bifunctional organic molecule of interest in medicinal chemistry and materials science. Its structure, incorporating a hydrophilic alcohol, a polar pyridyl ring, and a flexible ether linkage, imparts a unique combination of physicochemical properties. The pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile or a point of conjugation. The ether linkage, while generally stable, can be a site of metabolic or chemical cleavage.

A thorough understanding of the solubility and stability of this molecule is paramount for its successful application in research and development. This guide provides a comprehensive overview of these critical attributes, offering both theoretical insights and practical experimental protocols to guide researchers in their work.

I. Physicochemical and Solubility Profile

The solubility of a compound is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in drug delivery. The presence of both a hydrogen bond donor (the alcohol) and a hydrogen bond acceptor (the pyridine nitrogen) in 3-(pyridin-4-yloxy)propan-1-ol suggests a nuanced solubility profile.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational tools provide valuable estimations of a molecule's physicochemical properties. The following table summarizes the predicted properties of 3-(pyridin-4-yloxy)propan-1-ol, which collectively inform its likely solubility behavior. These predictions are based on established algorithms such as those used in SwissADME.[1][2][3][4][5]

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 153.18 g/mol | Low molecular weight favors good solubility. |

| LogP (o/w) | 0.85 | A low LogP value indicates a preference for the aqueous phase, suggesting good water solubility. |

| LogS (ESOL) | -1.5 | Indicates good aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 50.0 Ų | A moderate TPSA suggests good cell permeability and potential for good oral absorption. |

| Hydrogen Bond Donors | 1 | The alcohol group contributes to solubility in protic solvents. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and ether oxygen can accept hydrogen bonds, enhancing solubility in protic solvents. |

Solubility in Common Solvents

Based on its structure and predicted properties, 3-(pyridin-4-yloxy)propan-1-ol is expected to exhibit the following solubility characteristics:

-

Water: The molecule possesses both hydrogen bond donor and acceptor sites, and a low predicted LogP, suggesting it should be soluble in water and other aqueous buffers.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The alcohol and pyridine moieties will facilitate strong interactions with these solvents, leading to high solubility .

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the molecule suggests it will be soluble in these solvents.[6]

-

Non-polar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule will likely result in poor solubility in non-polar solvents.

Experimental Determination of Solubility

A robust experimental determination of solubility is crucial for any research application. A standard shake-flask method can be employed.

-

Preparation of Saturated Solutions: Add an excess amount of 3-(pyridin-4-yloxy)propan-1-ol to a series of vials, each containing a different solvent of interest.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[7][][9]

II. Chemical Stability and Degradation Pathways

Understanding the chemical stability of 3-(pyridin-4-yloxy)propan-1-ol is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis, formulation, or storage. Forced degradation studies are a critical tool for this purpose, intentionally subjecting the molecule to harsh conditions to accelerate decomposition and elucidate degradation pathways.[10][11]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[11] These studies help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of a molecule.

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of 3-(pyridin-4-yloxy)propan-1-ol, several degradation pathways can be anticipated under stress conditions.

-

Hydrolysis of the Ether Linkage:

-

Acid-catalyzed hydrolysis: Protonation of the ether oxygen, followed by nucleophilic attack by water, could cleave the ether bond to yield 4-hydroxypyridine and propan-1,3-diol.

-

Base-catalyzed hydrolysis: While less common for aryl ethers, under harsh basic conditions, nucleophilic attack on the aromatic ring could potentially lead to cleavage.

-

-

Oxidation:

-

The pyridine ring is generally resistant to oxidation, but strong oxidizing agents could lead to the formation of N-oxides.

-

The primary alcohol can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.

-

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to ring opening or the formation of radical species.

The following diagram illustrates the primary potential degradation pathways.

Caption: Potential Degradation Pathways.

III. Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 3-(pyridin-4-yloxy)propan-1-ol and its potential impurities. Given the polar nature of the molecule, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the methods of choice.[6][11][12][13]

Recommended Analytical Technique: UPLC-MS/MS

UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it ideal for the analysis of this compound in complex matrices.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is a good starting point.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid (0.1%) to improve peak shape and ionization efficiency.

-

Detection:

-

UV/PDA: For routine quantification, a photodiode array detector can be used, with the detection wavelength set at the absorbance maximum of the pyridine ring (typically around 260 nm).

-

MS/MS: For high sensitivity and selectivity, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. The precursor and product ions would need to be determined by infusing a standard solution of the compound.

-

Caption: Analytical Method Development and Validation Workflow.

IV. Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 3-(pyridin-4-yloxy)propan-1-ol. While experimental data for this specific molecule is limited, this guide offers a robust framework for researchers based on its chemical structure, predictive modeling, and established analytical principles. The provided protocols for solubility determination, forced degradation studies, and analytical method development will enable scientists to confidently work with this compound and ensure the integrity of their research. As with any chemical entity, careful experimental verification of these properties is strongly recommended.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

- Li, W., et al. (2011). UPLC-MS-MS Method for the Determination of N-(2,6-Dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide in Rat Plasma and Its Application to a Pharmacokinetic Study.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

- O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Springer Nature. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]

-

OECD. (2004, January 14). PROPYLENE GLYCOL PHENYL ETHER CAS N°: 770-35-4. Retrieved from [Link]

-

SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

- Udugade, B., et al. (2019). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. Journal of Advanced Scientific Research, 10(3) Suppl 1, 222-229.

-

PubChem. (n.d.). 3-Pyridinepropanol. Retrieved from [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. Retrieved from [Link]

-

University of Florida. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]

-

MDPI. (2023, February 21). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2019, August 27). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. phytojournal.com [phytojournal.com]

- 6. helixchrom.com [helixchrom.com]

- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. cores.emory.edu [cores.emory.edu]

- 10. Phenyl glycidyl ether | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

discovery and history of pyridinoxy propanolamines

The Discovery and History of Pyridinoxy Propanolamines: A Technical Guide

PART 1: CORE DIRECTIVE - STRUCTURAL DESIGN

This guide is structured to serve as a definitive technical reference for the medicinal chemistry and pharmacological evolution of Pyridinoxy Propanolamines . Rather than a generic history, it focuses on the structure-activity relationship (SAR) transition from aryloxypropanolamines (e.g., Propranolol) to heteroaryloxy derivatives.[1]

Key Narrative Arc:

-

The Scaffold Crisis: Why the industry moved beyond the naphthalene/benzene cores of the 1960s.

-

The Heteroaryl Solution: The introduction of the pyridine ring to modulate lipophilicity (logP) and intrinsic sympathomimetic activity (ISA).

-

The Synthetic Challenge: The specific chemical difficulty of O-alkylation vs. N-alkylation in hydroxypyridines.

-

The Legacy: How this class bridged the gap to modern cardioselective beta-blockers.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction: The Evolution of the Pharmacophore

The discovery of pyridinoxy propanolamines represents a pivotal chapter in the "Beta-Blocker Revolution" initiated by Sir James Black. Following the success of Propranolol (a naphthyloxypropanolamine), medicinal chemists at ICI (Imperial Chemical Industries) and Merck sought to optimize the physicochemical properties of the blockade.

The core pharmacophore of the second-generation beta-blockers is the aryloxypropanolamine chain: Ar - O - CH2 - CH(OH) - CH2 - NH - R[1]

While the side chain (-OCH2CH(OH)CH2NHR) was largely fixed (requiring the S-configuration at the hydroxyl carbon for maximal affinity), the Aromatic (Ar) moiety became the primary site for optimization.[1] The introduction of a pyridine ring (pyridinoxy) offered distinct advantages over carbocyclic analogs:

-

Reduced Lipophilicity: Pyridine nitrogen lowers logP, reducing blood-brain barrier (BBB) penetration and central nervous system (CNS) side effects (nightmares, depression) common with Propranolol.[1]

-

Ionization Potential: The basicity of the pyridine ring allows for pH-dependent ionization, altering biodistribution.

-

Cardioselectivity: Specific substitution patterns on the pyridine ring (e.g., 3-cyano) were found to enhance

selectivity.[1]

The Synthetic Challenge: O-Alkylation vs. N-Alkylation

A defining technical hurdle in the discovery of pyridinoxy propanolamines was the synthesis of the ether linkage. Unlike phenols, which readily undergo O-alkylation with epichlorohydrin, 2-hydroxypyridines and 4-hydroxypyridines exist in tautomeric equilibrium with their amide (pyridone) forms.[1]

-

The Problem: Under standard basic conditions (NaOH/KOH), the nitrogen atom of the pyridone tautomer is often more nucleophilic than the oxygen, leading to N-alkylation (formation of N-substituted pyridones) rather than the desired O-alkylation (pyridinoxy ethers).[1]

-

The Solution: Researchers developed specific protocols to favor O-alkylation:

-

Silver Salts: Use of silver(I) salts (Ag2CO3) to coordinate the nitrogen and direct alkylation to the oxygen.

-

Hard/Soft Acid-Base (HSAB) Manipulation: Using specific solvents and leaving groups to favor the "harder" oxygen nucleophile.[1]

-

3-Hydroxypyridines: Utilizing 3-hydroxypyridine isomers, which cannot tautomerize to a stable pyridone, ensuring exclusive O-alkylation.[1]

-

Key Discovery Programs & Compounds

Following the Propranolol patent, the ICI team led by A.F. Crowther systematically replaced the naphthyl ring with various heterocycles. Their seminal work in 1972 described the synthesis of pyridyloxy analogs. They established that while the pyridine ring maintained affinity, the position of the ether linkage (2-, 3-, or 4-pyridyl) dramatically affected potency.[1]

-

Finding: The 2-pyridyloxy analogs often showed the highest potency but were most susceptible to metabolic cleavage.[1]

In the late 1970s and early 1980s, John J. Baldwin and David E. McClure at Merck Research Laboratories advanced this class significantly. They focused on 3-cyano-2-pyridyloxy derivatives.[1]

-

Rationale: The cyano group at the 3-position (ortho to the ether linkage) mimicked the electron-withdrawing and steric effects found in other successful beta-blockers, locking the conformation of the side chain relative to the ring.

-

Key Compound: 2-[3-(tert-butylamino)-2-hydroxypropoxy]-3-cyanopyridine.[1][2] This compound demonstrated potent antihypertensive activity with a better safety profile regarding CNS penetration.

PART 3: VISUALIZATION & FORMATTING

A. Synthetic Pathway & Regioselectivity

The following diagram illustrates the critical synthetic divergence between N-alkylation (undesired) and O-alkylation (desired) during the synthesis of pyridinoxy propanolamines.

Caption: Synthetic divergence in pyridinoxy propanolamine synthesis. Controlling regioselectivity (O- vs N-alkylation) is the critical chemical challenge.

B. Comparative Pharmacology (SAR)

The table below summarizes the effect of the pyridine ring substitution compared to the classical phenyl/naphthyl rings.

| Feature | Aryloxy (Propranolol) | Pyridinoxy (General) | 3-Cyano-2-Pyridinoxy (Merck) |

| Aromatic Core | Naphthalene / Benzene | Pyridine | 3-Cyanopyridine |

| Lipophilicity (LogP) | High (Crosses BBB) | Low to Moderate | Low (Reduced CNS effects) |

| pKa of Ring | Neutral | Weakly Basic | Weakly Basic |

| Metabolic Stability | Hydroxylation (Ring) | N-Oxidation / Ring Cleavage | High Stability |

| Beta-1 Selectivity | Low (Non-selective) | Variable | Enhanced |

| Key Reference | Black et al. (1964) | Crowther et al. (1972) | McClure/Baldwin (1983) |

C. Experimental Protocol: Synthesis of a 2-Pyridyloxy Propanolamine

Note: This generalized protocol is based on the methods described by Crowther et al. and Baldwin et al.

-

Preparation of the Glycidyl Ether (O-Alkylation):

-

Reagents: 3-cyano-2-hydroxypyridine (1.0 eq), Epichlorohydrin (excess), Potassium Carbonate (anhydrous), Acetone (solvent).[1]

-

Procedure: Reflux the mixture for 12-24 hours. The use of anhydrous K2CO3 in acetone favors the thermodynamic O-alkylated product over the N-alkylated kinetic product.[1]

-

Validation: Monitor by TLC. The O-alkylated product typically has a higher Rf than the N-alkylated pyridone.[1] Confirm structure via NMR (O-CH2 signal distinct from N-CH2).

-

-

Epoxide Ring Opening:

-

Analytical Check:

-

1H NMR: Verify the characteristic propanolamine multiplets at

3.9–4.2 (O-CH2),

-

D. Evolutionary Timeline of Beta-Blocker Scaffolds

Caption: The structural evolution from lipophilic aryl cores to hydrophilic heteroaryl (pyridine) scaffolds.

References

-

Crowther, A. F., et al. (1972).[3] "Beta-Adrenergic blocking agents. 11. Heterocyclic analogs of pronethalol." Journal of Medicinal Chemistry, 15(3), 260–266.

-

McClure, D. E., Baldwin, J. J., et al. (1983). "Antihypertensive beta-adrenergic blocking agents: N-aralkyl analogs of 2-[3-(tert-butylamino)-2-hydroxypropoxy]-3-cyanopyridine."[1][2] Journal of Medicinal Chemistry, 26(5), 649–657.

-

Black, J. W., et al. (1964). "A New Adrenergic Beta-Receptor Antagonist."[1] The Lancet, 283(7342), 1080-1081.

-

Howe, R., & Shanks, R. G. (1966). "Optical isomers of propranolol." Nature, 210, 1336–1338. [1]

Sources

Technical Guide: Safety & Handling of 3-(Pyridin-4-yloxy)propan-1-ol

This guide outlines the safety, handling, and operational protocols for 3-(pyridin-4-yloxy)propan-1-ol , a bifunctional pyridine intermediate used in medicinal chemistry (e.g., PROTAC linker synthesis).[1][2][3]

Note: As a specialized research intermediate, specific toxicological data for CAS 193002-09-4 is limited.[1][2][3] The protocols below are derived from Structure-Activity Relationships (SAR) using analogous pyridine ethers and alcohols to ensure a "safety-first" approach.

Compound Identification & Physical Profile

| Parameter | Detail |

| Chemical Name | 3-(Pyridin-4-yloxy)propan-1-ol |

| CAS Number | 193002-09-4 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Structure | Pyridine ring attached at C4 to an ether oxygen, linked to a 3-carbon alcohol chain.[1][2][3][4] |

| Physical State | Viscous liquid or low-melting solid (Predicted based on analogs).[1][2][3] |

| Solubility | Soluble in DCM, MeOH, DMSO; likely sparingly soluble in water. |

| Boiling Point | >150°C (Predicted); Non-volatile but generates fumes upon heating.[2] |

Hazard Identification (GHS Classification)

Based on Read-Across from 4-methoxypyridine and 3-(pyridin-4-yl)propan-1-ol.[1][2][3]

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[2][3][5][6][7][8] |

| Skin Corrosion/Irritation | Cat.[2][3][6] 2 | H315: Causes skin irritation.[2][3][6][7] |

| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[2][7] |

Critical Toxicology Insight: The pyridine moiety typically confers systemic toxicity risks (liver/kidney) and a distinct, unpleasant odor that can cause olfactory fatigue.[2] The ether linkage generally reduces volatility compared to alkyl-pyridines, but increases lipophilicity, potentially aiding skin absorption.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Objective: Prevent dermal absorption and inhalation.[1][2][3]

| Protection Type | Material/Standard | Rationale |

| Respiratory | N95 / P100 (Solids) or OV Cartridge (Liquids/Heat) | Pyridine derivatives have low odor thresholds; prevent inhalation of vapors.[1][2][3] |

| Hand Protection (Splash) | Nitrile Rubber (Min.[2][3] 0.11 mm) | Adequate for short-term handling (weighing).[1][2][3] |

| Hand Protection (Immersion) | Silver Shield / Laminate | Pyridines can permeate nitrile over time; required for synthesis/spills.[2][3] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if heating or reacting; prevents vapor absorption via eyes.[2][3] |

| Body Protection | Lab Coat (Cotton/Poly) | Standard protection; use Tyvek sleeves if handling >5g scale.[2][3] |

Operational Protocols

A. Handling & Weighing Workflow

Goal: Minimize exposure to vapors and prevent cross-contamination.[2]

Figure 1: Safe weighing workflow emphasizing containment within a fume hood.[1][2][3]

Step-by-Step:

-

Ventilation: Always handle open containers inside a certified chemical fume hood.

-

Transfer: Use a disposable spatula or glass pipette.[3] Do not pour directly from the stock bottle to avoid drips on threads.

-

Decontamination: Wipe the outer threads of the stock bottle with a Kimwipe dampened in Methanol before recapping to prevent residue buildup (which can degrade or smell).[2]

B. Synthesis & Reaction Safety

Context: Researchers often synthesize this via SɴAr reaction of 4-chloropyridine with 1,3-propanediol.[1][2][3]

Critical Hazard: Sodium Hydride (NaH) If synthesizing this compound, the deprotonation step typically uses NaH.[2]

-

Control: Quench excess NaH carefully with Isopropanol (IPA) under Argon flow before adding water.

-

Workup: The product is a pyridine base.[2][3] Acidifying the aqueous layer will protonate the pyridine (making it water-soluble).[1][2][3] To extract, neutralize to pH ~8-9 using saturated NaHCO₃.[1][2][3]

Storage & Stability

-

Conditions: Store at 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic.[2][3] Store under Argon or Nitrogen to prevent moisture absorption which can catalyze decomposition.[2][3]

-

Incompatibilities:

Emergency Response Architecture

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap & water (15 min). Do not use organic solvents (increases absorption).[1][2][3] | Monitor for redness or systemic symptoms (nausea).[3] |

| Eye Exposure | Flush with saline/water (15 min). Hold eyelids open.[2][3] | Seek ophthalmologist evaluation immediately.[3][5] |

| Inhalation | Move to fresh air. | If breathing is difficult, administer oxygen (trained personnel only).[2] |

| Spill (<10 mL) | Absorb with vermiculite or sand.[3] | Place in a sealed bag labeled "Hazardous Waste - Pyridines".[1][2][3] |

| Fire | Use CO₂, Dry Chemical, or Foam .[2] | Do not use high-pressure water jet (spreads liquid).[1][2][3] |

References

-

PubChem. Compound Summary: 3-(Pyridin-4-yl)propan-1-ol (Analogous Structure).[1][2][3] National Library of Medicine.[3] Link[1][2][3]

-

Sigma-Aldrich. Safety Data Sheet: 4-Methoxypyridine (Analogous Ether).[1][2][3]Link(Note: Generic landing for search verification).

-

ECHA (European Chemicals Agency). Registration Dossier: Pyridine Derivatives and Hazards.[2]Link[1][2][3]

-

National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press, 2011.[2] Link

Sources

- 1. 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pyridinepropanol [webbook.nist.gov]

- 3. 4-Pyridinepropanol | C8H11NO | CID 72923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. pentachemicals.eu [pentachemicals.eu]

Methodological & Application

Application Notes and Protocols: Electrophilic Reactions of 3-(Pyridin-4-yloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-4-yloxy)propan-1-ol is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a known pharmacophore and versatile synthetic handle, connected via an ether linkage to a propanol chain. This unique arrangement presents two primary sites for reaction with electrophiles: the nucleophilic nitrogen of the pyridine ring and the terminal hydroxyl group of the propanol side chain. The 4-alkoxy substituent on the pyridine ring enhances its nucleophilicity compared to unsubstituted pyridine, influencing its reactivity. Understanding and controlling the chemoselectivity of electrophilic attack on these two distinct functional groups is crucial for the successful synthesis of novel derivatives with desired pharmacological or material properties.

These application notes provide a comprehensive guide to the reactivity of 3-(pyridin-4-yloxy)propan-1-ol with a range of common electrophiles. We will explore the underlying principles governing the competition between N- and O-functionalization and provide detailed, field-proven protocols for achieving selective reactions at either the pyridine nitrogen or the terminal hydroxyl group.

Reactivity Overview: A Tale of Two Nucleophiles

The reaction of 3-(pyridin-4-yloxy)propan-1-ol with an electrophile can proceed via two main pathways, leading to either N-functionalization or O-functionalization. The preferred pathway is dependent on several factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, and base), and the presence of any catalysts.

-

N-Functionalization: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center. Reactions at this site typically lead to the formation of pyridinium salts. Common electrophiles that react at the nitrogen include alkyl halides and acyl halides.

-

O-Functionalization: The terminal hydroxyl group is a primary alcohol and a potent nucleophile, especially when deprotonated to form an alkoxide. This site can undergo a variety of reactions, including esterification, etherification, silylation, and oxidation.

The interplay between these two reactive sites allows for the selective synthesis of a diverse array of derivatives.

Caption: Competing reaction pathways for electrophilic attack on 3-(pyridin-4-yloxy)propan-1-ol.

Part 1: Reactions at the Pyridine Nitrogen (N-Functionalization)

N-Alkylation

The reaction of 3-(pyridin-4-yloxy)propan-1-ol with alkyl halides typically results in the formation of quaternary pyridinium salts. These reactions are generally carried out in a polar aprotic solvent. The choice of solvent can influence the reaction rate, with more polar solvents accelerating the SN2 reaction.[1]

Protocol 1: N-Benzylation of 3-(Pyridin-4-yloxy)propan-1-ol

This protocol describes a representative procedure for the N-alkylation of 3-(pyridin-4-yloxy)propan-1-ol with benzyl bromide.

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents | Volume/Mass |

| 3-(Pyridin-4-yloxy)propan-1-ol | 167.19 | 1.0 | 1.0 | 167 mg |

| Benzyl bromide | 171.04 | 1.1 | 1.1 | 0.13 mL |

| Acetonitrile (anhydrous) | - | - | - | 5 mL |

Procedure:

-

To a solution of 3-(pyridin-4-yloxy)propan-1-ol (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add benzyl bromide (1.1 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the pyridinium salt may precipitate out of the solution. If so, collect the solid by filtration and wash with cold diethyl ether.

-

If the product remains in solution, remove the solvent under reduced pressure to obtain the crude pyridinium salt. The product can be further purified by recrystallization if necessary.

N-Acylation

N-acylation of pyridines with acyl halides or anhydrides leads to the formation of N-acylpyridinium salts. These are often highly reactive species and can be used as acylating agents themselves. Pyridine can act as a nucleophilic catalyst in acylation reactions.[2]

Protocol 2: N-Acetylation of 3-(Pyridin-4-yloxy)propan-1-ol

This protocol details the formation of the N-acetylpyridinium salt using acetyl chloride.

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents | Volume/Mass |

| 3-(Pyridin-4-yloxy)propan-1-ol | 167.19 | 1.0 | 1.0 | 167 mg |

| Acetyl chloride | 78.50 | 1.1 | 1.1 | 0.08 mL |

| Dichloromethane (DCM, anhydrous) | - | - | - | 5 mL |

Procedure:

-

Dissolve 3-(pyridin-4-yloxy)propan-1-ol (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. The N-acylpyridinium salt is often unstable and may be used in situ for subsequent reactions.

Part 2: Reactions at the Terminal Hydroxyl Group (O-Functionalization)

O-Acylation (Esterification)

The terminal hydroxyl group of 3-(pyridin-4-yloxy)propan-1-ol can be readily acylated to form esters. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions.

Protocol 3: Esterification with Acetic Anhydride

This protocol describes the acetylation of the hydroxyl group using acetic anhydride with pyridine as both a solvent and a catalyst.[3]

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents | Volume/Mass |

| 3-(Pyridin-4-yloxy)propan-1-ol | 167.19 | 1.0 | 1.0 | 167 mg |

| Acetic anhydride | 102.09 | 1.5 | 1.5 | 0.14 mL |

| Pyridine (anhydrous) | - | - | - | 3 mL |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | 0.05 | 6 mg |

Procedure:

-

Dissolve 3-(pyridin-4-yloxy)propan-1-ol (1.0 mmol) and DMAP (0.05 mmol) in anhydrous pyridine (3 mL) in a round-bottom flask.

-

Cool the mixture to 0 °C and add acetic anhydride (1.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a classic method for forming ethers.[4] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[5]

Protocol 4: O-Ethylation of 3-(Pyridin-4-yloxy)propan-1-ol

This protocol provides a method for the synthesis of 3-(pyridin-4-yloxy)-1-ethoxypropane.

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents | Volume/Mass |

| 3-(Pyridin-4-yloxy)propan-1-ol | 167.19 | 1.0 | 1.0 | 167 mg |

| Sodium hydride (60% dispersion in oil) | 40.00 | 1.2 | 1.2 | 48 mg |

| Ethyl iodide | 155.97 | 1.2 | 1.2 | 0.1 mL |

| Tetrahydrofuran (THF, anhydrous) | - | - | - | 10 mL |

Procedure:

-

To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) in a flame-dried, three-necked flask under an inert atmosphere, add a solution of 3-(pyridin-4-yloxy)propan-1-ol (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

O-Silylation

The hydroxyl group can be protected by converting it into a silyl ether. Silyl ethers are generally stable under a variety of reaction conditions but can be easily cleaved when desired.

Protocol 5: O-tert-Butyldimethylsilylation

This protocol describes the protection of the hydroxyl group as a TBDMS ether.[6]

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents | Volume/Mass |

| 3-(Pyridin-4-yloxy)propan-1-ol | 167.19 | 1.0 | 1.0 | 167 mg |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 1.2 | 1.2 | 181 mg |

| Imidazole | 68.08 | 2.5 | 2.5 | 170 mg |

| Dichloromethane (DCM, anhydrous) | - | - | - | 5 mL |

Procedure:

-

To a solution of 3-(pyridin-4-yloxy)propan-1-ol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous dichloromethane (5 mL), add TBDMSCl (1.2 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidation of the Hydroxyl Group

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the final product.

Protocol 6: Oxidation to 3-(Pyridin-4-yloxy)propanal using PCC

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can selectively oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[7]

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents | Volume/Mass |

| 3-(Pyridin-4-yloxy)propan-1-ol | 167.19 | 1.0 | 1.0 | 167 mg |

| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 | 1.5 | 323 mg |

| Dichloromethane (DCM, anhydrous) | - | - | - | 10 mL |

| Celite® | - | - | - | ~2 g |

Procedure:

-

To a suspension of PCC (1.5 mmol) and Celite® (a filter aid) in anhydrous dichloromethane (10 mL), add a solution of 3-(pyridin-4-yloxy)propan-1-ol (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, eluting with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde. The aldehyde may be used in the next step without further purification or can be purified by column chromatography.

Caption: Workflow for the O-functionalization of 3-(pyridin-4-yloxy)propan-1-ol.

Conclusion

The dual nucleophilic character of 3-(pyridin-4-yloxy)propan-1-ol provides a rich platform for the synthesis of a wide range of derivatives. By carefully selecting the electrophile and reaction conditions, researchers can achieve selective functionalization at either the pyridine nitrogen or the terminal hydroxyl group. The protocols provided in these application notes serve as a practical guide for the synthesis and manipulation of this versatile building block, enabling the development of new molecules for applications in drug discovery and materials science.

References

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. research.rug.nl [research.rug.nl]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 3-(Pyridin-4-yloxy)propan-1-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(pyridin-4-yloxy)propan-1-ol via column chromatography. The inherent chemical properties of this molecule—specifically the basicity of the pyridine nitrogen and the polarity of the hydroxyl group—present unique purification hurdles. This document provides in-depth, field-proven solutions to common issues, structured in a practical question-and-answer format.

Part 1: Troubleshooting & FAQs

This section addresses the most frequent issues encountered during the purification process, providing not just a solution, but the scientific rationale behind it.

FAQ 1: My compound is streaking badly on the silica TLC plate and won't move from the baseline, even in polar solvents like 100% ethyl acetate. What is happening?

Answer: This is a classic sign of strong, non-ideal interaction between a basic analyte and the acidic stationary phase.

-

The Scientific Rationale: Standard silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring of your compound undergoes a strong acid-base interaction with these silanols. This causes the molecule to "stick" tenaciously to the stationary phase, resulting in significant streaking (tailing) and an Rf value at or near zero.[1] This effectively prevents proper elution and separation.

-

Troubleshooting & Optimization:

-

Introduce a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will interact with the acidic silanol sites, effectively "masking" them from your compound.

-

Action: Add 0.5% to 2% triethylamine (TEA) or ammonium hydroxide to your eluent system.

-

Example: If your solvent system is Dichloromethane (DCM) and Methanol (MeOH), prepare a stock of 98:2 DCM:MeOH containing 1% TEA.

-

-

Increase Solvent Polarity Drastically: A highly polar solvent system, such as 95:5 DCM:MeOH, is often required for such polar molecules. The methanol is critical for disrupting the strong hydrogen bonding between your compound's hydroxyl group and the silica.[2]

-

FAQ 2: I've managed to get my compound to move on the TLC plate, but the spot is still tailing. How can I achieve a sharp, symmetrical spot for better separation?

Answer: Persistent tailing, even with a basic modifier, indicates that the analyte-stationary phase interaction is still dominating the separation.

-

The Scientific Rationale: While a basic modifier helps, severe tailing suggests that the number of active silanol sites is still too high or the chosen solvent system is not optimal for achieving a clean partition equilibrium. Column overload can also be a cause, where too much sample is applied to a small area.[1]

-

Troubleshooting & Optimization:

-

Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the solid support is the next logical step.

-

Action 1 (Recommended): Switch to neutral alumina as your stationary phase. Alumina is less acidic than silica and often provides superior peak shape for basic compounds.

-

Action 2: Use a deactivated or "end-capped" silica gel. These have been chemically treated to reduce the number of free silanol groups.

-

-

Optimize Sample Concentration: Ensure your sample solution for TLC spotting is not overly concentrated. Over-concentration leads to broad, tailing spots.[3]

-

Action: Dilute your crude sample in a suitable solvent (e.g., DCM or methanol) until you can apply a spot that is less than 2 mm in diameter.[2]

-

-

FAQ 3: My column purification resulted in very low recovery of the final product. Where did my compound go?

Answer: Low recovery is typically due to irreversible adsorption of the compound onto the stationary phase.

-

The Scientific Rationale: If the interaction between the basic pyridine and acidic silica is strong enough, some of your compound may not elute at all, even with a highly polar mobile phase. It remains permanently bound to the column. This issue is exacerbated if no basic modifier was used in the eluent.

-

Troubleshooting & Optimization:

-

Implement Dry Loading: Loading your sample dissolved in a strong solvent directly onto the column can cause band broadening and poor separation. Dry loading is a superior technique for polar compounds.

-

Action: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol). Add a small amount of silica gel or Celite® to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

-

-

Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound. This can improve both separation and recovery.

-

Action: Begin eluting with a system like 100% Ethyl Acetate (with 1% TEA). After the initial non-polar impurities have eluted, gradually increase the methanol content, for example, to a final concentration of 95:5 Ethyl Acetate:Methanol (with 1% TEA).

-

-

Post-Purification Column Flush: After your run, flush the column with a very strong solvent mixture (e.g., 80:20:2 DCM:MeOH:NH4OH) to see if any remaining compound elutes. This can help diagnose if irreversible adsorption was the primary issue.

-

Part 2: Experimental Protocols & Data

Protocol 1: TLC Method Development

This protocol is designed to identify the optimal mobile phase for the column purification. The goal is an Rf value between 0.2 and 0.4 for the target compound.[4]

-

Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.[5]

-

Sample Application: Dissolve a small amount of your crude 3-(pyridin-4-yloxy)propan-1-ol in methanol. Using a capillary tube, carefully spot the solution onto the starting line. The spot should be small and concentrated, ideally 1-2 mm in diameter.[3]

-

Chamber Saturation: Prepare a TLC development chamber (a covered beaker with filter paper lining the inside) with your chosen solvent system. Allow the chamber to saturate with solvent vapor for at least 15-20 minutes.[2]

-

Development: Place the spotted TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots.

-

Primary Method: Use a UV lamp at 254 nm. The pyridine ring is UV-active and should appear as a dark spot.

-

Secondary Method (Staining): If UV is not sensitive enough, use a potassium permanganate (KMnO₄) stain. The alcohol moiety will react to produce a yellow/brown spot on a purple background.

-

Data Summary: Recommended TLC Solvent Systems

The following table provides starting points for TLC method development. All systems should contain 1% triethylamine (TEA) to improve peak shape.

| Solvent System (v/v/v) | Ratio | Expected Rf of Product | Notes |

| Dichloromethane / Methanol / TEA | 95 / 5 / 1 | ~0.35 | Recommended Starting Point. Excellent balance of polarity for elution and resolution. |

| Ethyl Acetate / Methanol / TEA | 90 / 10 / 1 | ~0.40 | A good alternative if DCM is not desired. May require slightly more methanol. |

| Ethyl Acetate / Hexane / TEA | 80 / 20 / 1 | ~0.15 | Use this system if you have less polar impurities to separate first. |

| Dichloromethane / Acetone / TEA | 70 / 30 / 1 | ~0.30 | Acetone can sometimes provide different selectivity compared to methanol. |

Workflow Visualization

The diagram below outlines the logical workflow from initial analysis to the final purified compound.

Caption: Workflow for the purification of 3-(pyridin-4-yloxy)propan-1-ol.

Protocol 2: Flash Column Chromatography

This protocol assumes a crude sample size of ~1 gram and uses the recommended starting conditions identified via TLC.

-

Column Selection: Choose a glass column with a diameter of approximately 40 mm.

-

Packing the Column:

-

Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

-

Prepare a slurry of silica gel (~40-60 g) in the initial, less polar eluent (e.g., 98:2 DCM:Methanol with 1% TEA).

-

Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles. The final packed bed height should be around 15-20 cm.

-

Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Sample Loading (Dry Load Method):

-

Dissolve ~1 g of crude product in ~5-10 mL of methanol.

-

Add ~2-3 g of silica gel to the solution.

-

Remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.

-

Carefully layer this powder onto the sand at the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase (95:5 DCM:Methanol with 1% TEA) to the column.

-

Apply gentle positive pressure to begin elution, maintaining a steady flow rate (drip rate of ~1-2 drops per second).

-

Collect fractions of approximately 15-20 mL in test tubes.

-

-

Analysis and Isolation:

-

Analyze the collected fractions using the TLC system developed previously. Spot every second or third fraction on a single TLC plate to track the elution profile.

-

Combine the fractions that contain only the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 3-(pyridin-4-yloxy)propan-1-ol.

-

References

-

LookChem. Cas 2629-72-3, 4-Pyridinepropanol. [Link]

-

National Center for Biotechnology Information. 3-Pyridinepropanol. PubChem Compound Summary for CID 17861. [Link]

-

NIST. 3-Pyridinepropanol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

National Center for Biotechnology Information. 4-Pyridinepropanol. PubChem Compound Summary for CID 72923. [Link]

-

Oakwood Chemical. 3-(Pyridin-4-yl)propan-1-ol. [Link]

-

University of Colorado Boulder, Department of Chemistry. Thin layer chromatography. [Link]

-

The Royal Society of Chemistry. Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. [Link]

-

Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]

-

Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

-

Lab-Tools. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

-

National Center for Biotechnology Information. 1-(Pyridin-3-yl)propan-1-ol. PubChem Compound Summary for CID 11083942. [Link]

-

MilliporeSigma. 3-(Pyridin-4-yl)propan-1-amine. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

EPFL. TLC Visualization Reagents. [Link]

-

ResearchGate. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

-

Japan Tobacco Inc. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

-

PubChemLite. 3-(pyridin-4-yl)propanal (C8H9NO). [Link]

-

MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Pyyridine Ethers

Welcome to the Technical Support Center for the synthesis of pyridine ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important chemical motifs. Here, we address common challenges encountered during the synthesis of pyridine ethers through a detailed question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles.

Section 1: The Williamson Ether Synthesis with Hydroxypyridines

The Williamson ether synthesis is a cornerstone of ether formation, but its application to hydroxypyridines is fraught with challenges, most notably the competition between O-alkylation and N-alkylation.[1][2] This section provides a troubleshooting guide for this versatile yet temperamental reaction.

FAQ 1: My Williamson ether synthesis of a pyridine ether is giving a low yield. What are the likely causes and how can I improve it?

Low yields in the Williamson synthesis of pyridine ethers can often be traced back to several key factors.[2] A systematic approach to troubleshooting is essential for improving the outcome of your reaction.

Potential Causes and Solutions:

-

Incomplete Deprotonation of the Hydroxypyridine: For the reaction to proceed, the hydroxypyridine must be converted to its corresponding alkoxide. Incomplete deprotonation will result in unreacted starting material.

-

Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.[1]

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the reaction mixture. Typical conditions range from 50 to 100 °C and reaction times can vary from 1 to 8 hours.[2]

-

-

Poor Choice of Solvent: The solvent plays a crucial role in an S(_N)2 reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[2]

-

Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants without hindering the nucleophile.[2]

-

-

Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.[2][3]

-

Solution: Whenever possible, use a primary alkyl halide. If the synthesis of an ether with a secondary or tertiary alkyl group is required, consider reversing the roles of the nucleophile and electrophile.[4]

-

FAQ 2: I am getting a mixture of N-alkylated and O-alkylated products. How can I selectively synthesize the desired pyridine ether (O-alkylation)?

The ambident nucleophilic nature of the pyridoxide ion is the root cause of this common problem. The negative charge is delocalized onto both the oxygen and the nitrogen atoms, leading to competitive alkylation.

Strategies for Promoting O-Alkylation:

-

Choice of Base and Cation: The nature of the counter-ion of the base can influence the site of alkylation.

-

Hard and Soft Acid-Base (HSAB) Theory: The alkyl halide is a soft electrophile. The nitrogen of the pyridoxide is a softer nucleophile than the oxygen. To favor O-alkylation, a "hard" cation like Na(\text{⁺}) or K(\text{⁺}) can be used to coordinate with the "hard" oxygen atom, making the nitrogen more available for alkylation. Conversely, a "softer" cation like Ag(\text{⁺}) can be used to favor O-alkylation. However, in practice, controlling selectivity can be challenging.

-

-

Solvent Effects: The solvent can influence the reactivity of the nucleophilic sites.

-

Polar Aprotic Solvents: Solvents like DMF and DMSO can favor O-alkylation.

-

-

Protecting Groups: In some cases, it may be necessary to protect the nitrogen atom to ensure exclusive O-alkylation. However, this adds extra steps to the synthesis.

A more direct approach to favor N-alkylation has been reported under catalyst- and base-free conditions, where an intermediate pyridyl ether is converted to the N-alkylated product.[5]

Section 2: The Ullmann Condensation for Aryl Pyridine Ether Synthesis

The Ullmann condensation is a powerful tool for forming carbon-oxygen bonds between an aryl halide and an alcohol, making it suitable for the synthesis of aryl pyridine ethers where the Williamson synthesis fails.[6][7]

FAQ 3: My Ullmann reaction to form an aryl pyridine ether is not working. What are some common troubleshooting steps?

The success of an Ullmann condensation is highly dependent on the catalyst, ligands, base, and solvent.

Troubleshooting the Ullmann Condensation:

-

Catalyst Inactivity: Traditional Ullmann reactions often require harsh conditions and stoichiometric copper.[7]

-

Ligand Choice: The ligand plays a critical role in stabilizing the copper catalyst and facilitating the reaction.

-

Solution: Bidentate ligands, such as those containing pyridine, amine, or imine moieties, are often effective.[8] Experiment with different ligands to find the optimal one for your specific substrates.

-

-

Base Selection: An appropriate base is required to deprotonate the hydroxypyridine.

-

Solution: Inorganic bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are commonly used.[8]

-

-

Solvent and Temperature: High-boiling polar solvents are typically required.[7]

Section 3: General Troubleshooting and Best Practices

FAQ 4: How does the substitution pattern on my pyridine ring affect the ether synthesis?

Substituents on the pyridine ring can have a significant electronic effect, influencing the nucleophilicity of both the nitrogen and the oxygen atoms.[9]

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH(_3)) or methoxy (-OCH(_3)) increase the electron density on the ring, making the pyridine more basic and potentially more nucleophilic.[10] This can sometimes favor the undesired N-alkylation.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO(_2)) or cyano (-CN) decrease the electron density on the ring, making the pyridine less basic and less nucleophilic. This can make the desired O-alkylation more challenging.

FAQ 5: What is the best way to purify my pyridine ether, especially from the N-alkylated side product?

The separation of O- and N-alkylated isomers can be challenging due to their similar polarities.

Purification Strategies:

-

Column Chromatography: This is the most common method for separating isomers. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

-

Acid-Base Extraction: If there is a significant difference in the basicity of the O- and N-alkylated products, an acid-base extraction may be employed. The more basic isomer will be extracted into an aqueous acidic phase.

-

Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Visualizing the Challenges: Reaction Pathways and Decision Making

Diagram 1: The Competing Pathways of N- vs. O-Alkylation

Caption: Competing N- and O-alkylation pathways in the Williamson ether synthesis.

Diagram 2: Decision Tree for Pyridine Ether Synthesis

Caption: Decision tree for selecting the appropriate synthetic method.

Data at a Glance: Key Parameters for Pyridine Ether Synthesis

| Parameter | Williamson Ether Synthesis | Ullmann Condensation |

| Typical Substrates | Hydroxypyridine + Alkyl Halide | Hydroxypyridine + Aryl Halide |

| Key Reagents | Strong Base (e.g., NaH) | Copper Catalyst (e.g., CuI), Ligand, Base |

| Solvent | Polar Aprotic (DMF, Acetonitrile) | High-Boiling Polar (DMF, NMP, DMSO) |

| Temperature | 50 - 100 °C | Often > 150 °C |

| Common Side Reactions | E2 Elimination, N-Alkylation | Homocoupling of Aryl Halide |

Experimental Protocols

Protocol 1: General Procedure for the Williamson Ether Synthesis of a Pyridine Ether

-

Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the hydroxypyridine and the anhydrous polar aprotic solvent (e.g., DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Rigorous Drying of Hydroxypyridine Starting Material

For reactions that are highly sensitive to moisture, residual water in the hydroxypyridine starting material can be a problem.

-

Azeotropic Distillation: Dissolve the hydroxypyridine in toluene.

-

Rotary Evaporation: Remove the toluene under reduced pressure. The water will be removed azeotropically with the toluene.

-

Repeat: Repeat this process two to three times.

-

High Vacuum: Place the solid hydroxypyridine under high vacuum for several hours to remove any remaining traces of solvent and water.

References

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species - ScienceDirect. (2024). Retrieved from [Link]

-

N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (2024, November 12). Retrieved from [Link]

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed. (2018, June 15). Retrieved from [Link]

- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (2012, March 13).

-

9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015, July 14). Retrieved from [Link]

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. (n.d.). Retrieved from [Link]

-

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications. (2024, August 22). Retrieved from [Link]

-

N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. (2019, April 18). Retrieved from [Link]

-

The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - RSC Publishing. (2020, February 5). Retrieved from [Link]

- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. (n.d.).

-

Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. (2022, December 25). Retrieved from [Link]

-

SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - Organic Chemistry Portal. (2024). Retrieved from [Link]

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 2). Retrieved from [Link]

-

Ullmann coupling-An overview - OperaChem. (2025, April 1). Retrieved from [Link]

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. (n.d.). Retrieved from [Link]

-

Effect of Substituents On Basicity of Pyridine | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Nature. (n.d.). Retrieved from [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. (2008, May 9). Retrieved from [Link]

- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (n.d.).

-

The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved from [Link]

-

organic chemistry - Why does Williamson's Ether Synthesis ONLY follow Sn2 Mechanism - Chemistry Stack Exchange. (2023, September 28). Retrieved from [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (2004, October 26). Retrieved from [Link]

- EP0533131B1 - Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives - Google Patents. (n.d.).

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved from [Link]

-

Workup: Drying Methods - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. (n.d.). Retrieved from [Link]

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. (n.d.). Retrieved from [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 4). Retrieved from [Link]

-

Pyrimidine-pyridine ring interconversion - Research@WUR. (n.d.). Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]